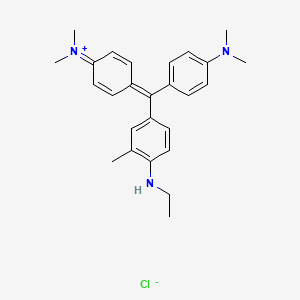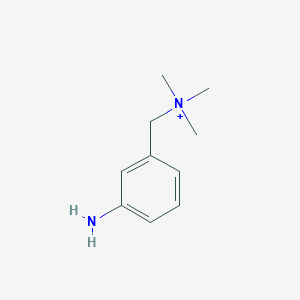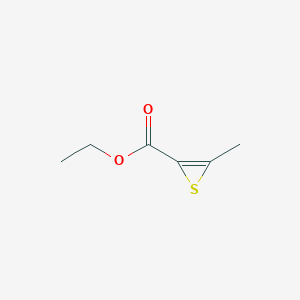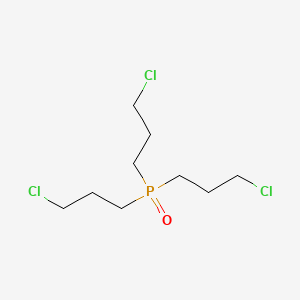
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams and other consumer products to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used as a replacement for more toxic brominated flame retardants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is typically synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions generally involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and phosphoryl chloride are combined under controlled conditions. The mixture is then purified to isolate the desired isomer. The process is optimized to maximize yield and minimize the production of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mecanismo De Acción
The mechanism by which tris(3-chloropropyl)(oxo)-lambda~5~-phosphane exerts its flame-retardant effects involves the release of chlorine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloro-1-methylethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate: A related compound with slightly different chemical properties.
Tris(2-chloropropyl) phosphate: Another isomer with similar flame-retardant properties.
Uniqueness
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is unique in its specific isomeric form, which provides distinct chemical and physical properties. Its effectiveness as a flame retardant and its relatively lower toxicity compared to brominated flame retardants make it a preferred choice in many applications .
Propiedades
Número CAS |
65419-91-2 |
|---|---|
Fórmula molecular |
C9H18Cl3OP |
Peso molecular |
279.6 g/mol |
Nombre IUPAC |
1-[bis(3-chloropropyl)phosphoryl]-3-chloropropane |
InChI |
InChI=1S/C9H18Cl3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-9H2 |
Clave InChI |
ASFWMJNIGACGJD-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(CCCCl)CCCCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


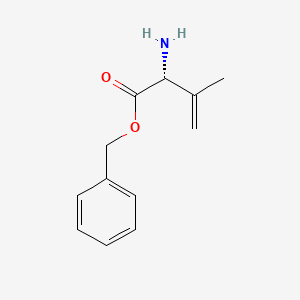

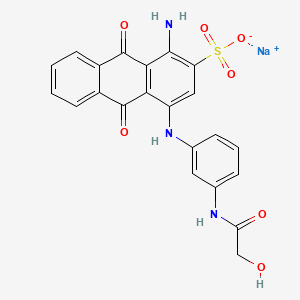
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
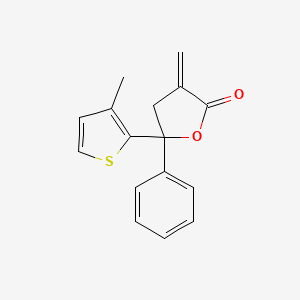
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
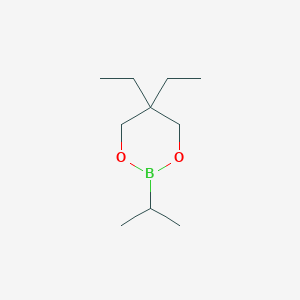
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
